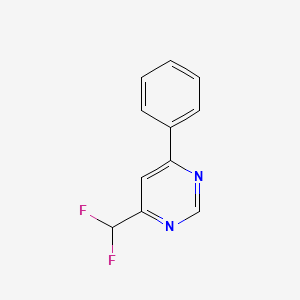

4-(Difluoromethyl)-6-phenylpyrimidine

Beschreibung

4-(Difluoromethyl)-6-phenylpyrimidine is a fluorinated pyrimidine derivative characterized by a difluoromethyl (-CF₂H) group at the 4-position and a phenyl ring at the 6-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the phenyl substituent contributes to π-π stacking interactions in binding pockets .

Eigenschaften

Molekularformel |

C11H8F2N2 |

|---|---|

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

4-(difluoromethyl)-6-phenylpyrimidine |

InChI |

InChI=1S/C11H8F2N2/c12-11(13)10-6-9(14-7-15-10)8-4-2-1-3-5-8/h1-7,11H |

InChI-Schlüssel |

JDIAICIRDFMTFJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-phenylpyrimidine typically involves the difluoromethylation of pyrimidine derivatives. One common method is the late-stage difluoromethylation, which can be achieved through various approaches, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of pyrimidine can be accomplished using difluorocarbene reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-6-phenylpyrimidine may involve continuous flow difluoromethylation protocols, which utilize reagents like fluoroform (CHF3) for the difluoromethylation of sp3 carbons . This method is advantageous due to its efficiency and scalability for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where the difluoromethyl or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents, transition metal catalysts, and radical initiators . Reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, difluoromethylation reactions typically yield difluoromethylated pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)-6-phenylpyrimidine has diverse applications in scientific research, including:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The compound may act as a hydrogen-bond donor or acceptor, influencing its binding affinity and specificity towards target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Electronic Properties and Reactivity

Key structural analogs and their substituents:

Analysis:

- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal compared to stronger groups like -Cl or -CF₃ . This balance may optimize electronic interactions in enzyme binding without excessive deactivation of the pyrimidine ring.

- Lipophilicity : The phenyl group at the 6-position enhances lipophilicity, similar to analogs in . However, the difluoromethyl group increases hydrophobicity compared to -CH₃ or -NH₂ .

Structural and Crystallographic Insights

- Conformational Flexibility : The phenyl group at the 6-position in 4-methyl-6-phenylpyrimidin-2-amine exhibits dihedral angles of 29.41° and 46.32° relative to the pyrimidine ring , suggesting moderate rigidity. The difluoromethyl group may induce similar or greater torsional strain due to its bulk.

- Crystal Packing: Weak C–H···O and C–H···π interactions stabilize analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . The target compound’s packing may rely on C–F···H or π-stacking due to its substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.